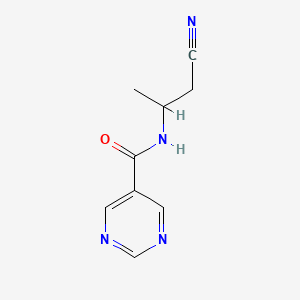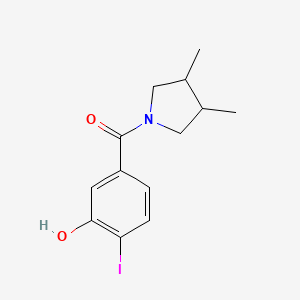![molecular formula C12H13FN2O3 B6631941 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid](/img/structure/B6631941.png)
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid, also known as CPP-115, is a novel and potent gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT) inhibitor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid increases the levels of GABA in the brain, which in turn leads to increased inhibition of neuronal activity. This results in a reduction in the frequency and severity of seizures, as well as a reduction in anxiety and addiction-related behaviors.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. It also increases the levels of glutamate, another important neurotransmitter that plays a role in regulating neuronal activity. In addition, 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid has been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in various disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid is its potency and specificity as a GABA-AT inhibitor. This makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid. One area of interest is the development of more potent and selective GABA-AT inhibitors. Another area of interest is the investigation of the potential therapeutic applications of 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, there is a need for further research on the safety and efficacy of 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid in humans, as well as the development of more effective delivery methods.
Synthesis Methods
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid can be synthesized using a multi-step process that involves the reaction of cyclopropylmethylamine with 5-fluoropyridine-2-carbonyl chloride, followed by the addition of 2-bromoacetic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This makes 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid a potential treatment for epilepsy, as well as other disorders characterized by hyperexcitability, such as anxiety and addiction.
properties
IUPAC Name |
2-[cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-9-3-4-10(14-5-9)12(18)15(7-11(16)17)6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZKTOIHUIGIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)

![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)


![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)
![2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide](/img/structure/B6631901.png)
![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
![5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6631910.png)
![3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6631933.png)
![3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6631946.png)

![3-[(5-Fluoropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6631962.png)